Methyl [(2-bromobenzoyl)amino]acetate
Description
Methyl [(2-bromobenzoyl)amino]acetate is an organobromine compound featuring a 2-bromobenzoyl group linked to a glycine methyl ester backbone. Its ester and amide functionalities make it amenable to further derivatization, while the bromine atom enhances electrophilicity, facilitating cross-coupling reactions .
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
methyl 2-[(2-bromobenzoyl)amino]acetate |
InChI |
InChI=1S/C10H10BrNO3/c1-15-9(13)6-12-10(14)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,12,14) |
InChI Key |
YRUHWQGHWZJONL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(2-bromobenzoyl)amino]acetate typically involves the following steps:
Bromination of Benzoic Acid: Benzoic acid is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 2-bromobenzoic acid.
Formation of 2-Bromobenzoyl Chloride: The 2-bromobenzoic acid is then converted to 2-bromobenzoyl chloride using thionyl chloride or oxalyl chloride.
Amination: The 2-bromobenzoyl chloride is reacted with glycine methyl ester hydrochloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products:
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of 2-bromobenzylamine or 2-bromobenzyl alcohol.
Hydrolysis: Formation of 2-bromobenzoic acid and glycine.
Scientific Research Applications
Methyl [(2-bromobenzoyl)amino]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which Methyl [(2-bromobenzoyl)amino]acetate exerts its effects depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom can enhance binding affinity through halogen bonding or hydrophobic interactions.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing bromine atom, which can stabilize transition states and intermediates in various reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing structural motifs such as brominated aromatic rings, ester/amide linkages, or heterocyclic frameworks. Key differences in physicochemical properties, synthetic pathways, and biological activities are highlighted.
Methyl (2-bromobenzoyl)acetate (CAS 294881-08-6)
- Structural Similarity : 0.88 (based on molecular fingerprint analysis) .
- Key Differences: Lacks the aminoacetate moiety, replacing it with a direct acetyl group. This reduces hydrogen-bonding capacity and alters solubility.
- Synthesis: Typically prepared via Friedel-Crafts acylation, whereas Methyl [(2-bromobenzoyl)amino]acetate requires amidation steps .
Ethyl (2-bromobenzoyl)acetate
- Structural Features : Ethyl ester instead of methyl, increasing lipophilicity (logP ~2.8 vs. ~2.3 for the methyl analog) .
- Applications : Used in agrochemical synthesis, whereas the methyl variant is more common in pharmaceuticals due to better metabolic stability .
Methyl 2-(6-(2-bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate (Compound 3d)
- Structural Complexity : Incorporates a benzodioxole ring, enhancing π-π stacking interactions.
- Biological Activity : Exhibits COX-2 inhibition (IC₅₀ = 1.2 µM) and cytotoxicity against HeLa cells (IC₅₀ = 8.7 µM), attributed to the electron-withdrawing bromobenzoyl group .
- Synthesis : Purified via silica gel chromatography (hexane:EtOAc = 4:1), yielding 85% pure product with distinct IR peaks at 1740 cm⁻¹ (ester C=O) and 1658 cm⁻¹ (ketone C=O) .
(2S,4S)-3-(2-bromobenzoyl)-2-tert-butyl-4-methylene-oxazolidin-5-one (Compound II)
- Hybridization State: The N1 atom shows sp²-like hybridization (bond-angle sum = 352.7°), differing from the sp³-hybridized nitrogen in this compound.
- Crystal Structure : Adopts a shallow envelope conformation, influencing steric interactions in catalytic applications .
Ethyl 3-(3-bromophenyl)-3-oxopropanoate (CAS 21575-91-7)
- Positional Isomerism : Bromine at the meta position reduces steric hindrance compared to the ortho-substituted target compound.
- Reactivity : Higher electrophilicity at the ketone group enables faster nucleophilic additions .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
Methyl [(2-bromobenzoyl)amino]acetate is an organic compound with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₈BrN O₂ and a molar mass of approximately 232.07 g/mol. The compound features a bromobenzoyl moiety , which enhances its electrophilic properties and contributes to its biological activity. The presence of bromine is known to increase binding affinities to various biological targets, making it a candidate for further pharmacological studies.
Anti-inflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory properties. Compounds with similar structures have been studied for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The bromobenzoyl moiety may enhance binding affinity to COX-2 and other inflammatory mediators, positioning this compound as a potential therapeutic agent for inflammatory diseases.
Antimicrobial Activity
In addition to anti-inflammatory effects, preliminary studies suggest that this compound may possess antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated significant bactericidal and fungicidal activities against various pathogens. For example, compounds structurally similar to this compound have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli in terms of minimum inhibitory concentration (MIC) values .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct Acylation : Utilizing acylating agents to introduce the bromobenzoyl group onto an amino acid derivative.
- Esterification : Reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
These methods allow for the efficient production of the compound while maintaining high yields and purity.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(4-bromobenzoyl)aminopropanoate | Contains a bromobenzoyl moiety | Anti-inflammatory properties |
| Methyl 2-(4-chlorobenzoyl)aminopropanoate | Chlorine instead of bromine | Similar anti-inflammatory effects |
| Methyl 3-(substituted benzoyl)aminopropanoate | Various substitutions on benzene | Diverse biological activities |
This compound is unique due to its specific combination of a bromine substituent on the benzene ring and its amino acid derivative structure, potentially providing distinct reactivity patterns and biological activities compared to other similar compounds.
Case Studies and Research Findings
Recent studies have focused on understanding the interaction of this compound with various proteins and enzymes:
- Docking Studies : Molecular docking studies have been employed to predict how this compound interacts with COX-2 and other targets involved in inflammation. These studies suggest that structural modifications can significantly affect binding affinities and biological activity.
- Therapeutic Potential : The compound's potential as an anti-cancer agent has also been explored due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Further research is needed to validate these findings and explore the mechanisms underlying its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
